molecular formula C14H13BO4 B1271528 3-Benzyloxycarbonylphenylboronic acid CAS No. 380430-52-4

3-Benzyloxycarbonylphenylboronic acid

Cat. No.: B1271528
CAS No.: 380430-52-4
M. Wt: 256.06 g/mol
InChI Key: JJEBLYAGYRLJRG-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Benzyloxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of boronic acids to their targets . Additionally, factors such as temperature and the presence of other compounds can influence the stability and reactivity of boronic acids.

Biochemical Analysis

Biochemical Properties

3-Benzyloxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, thereby regulating various physiological processes. Additionally, this compound can interact with proteins containing diol groups, forming stable cyclic esters .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting proteases that play a role in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the inhibition of proteases involved in apoptosis can result in increased cell survival, while the inhibition of those involved in cell proliferation can lead to reduced cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active site serine residues of serine proteases. This binding inhibits the catalytic activity of the enzyme, preventing substrate cleavage. Additionally, the compound can form cyclic esters with diol-containing proteins, further modulating their function. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under inert atmosphere and room temperature conditions. Prolonged exposure to moisture or high temperatures can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can maintain its inhibitory effects on proteases for extended periods, although gradual degradation may occur .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is metabolized primarily in the liver. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in these metabolic pathways. The metabolites are then excreted via the renal and biliary systems. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its cellular uptake and distribution. The localization and accumulation of the compound within specific tissues can influence its biological activity .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the cytoplasm, the compound interacts with proteases and other proteins, modulating their activity. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins .

Comparison with Similar Compounds

Uniqueness: 3-Benzyloxycarbonylphenylboronic acid is unique due to the presence of the benzyloxycarbonyl group, which can influence its reactivity and selectivity in chemical reactions. This functional group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEBLYAGYRLJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378306
Record name 3-Benzyloxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-52-4
Record name 1-(Phenylmethyl) 3-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
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